molecular formula C15H11NO4 B2442124 methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-42-8

methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2442124
CAS No.: 338417-42-8
M. Wt: 269.256
InChI Key: MTSZVZPLJICGIH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338417-42-8) is a chemical compound based on a chromeno[2,3-b]pyridine core, a scaffold of significant interest in medicinal and materials chemistry. This core structure is recognized as a privileged pharmacophore for kinase inhibition. Specifically, research has identified analogues of this scaffold as potent inhibitors of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IKKε (IκB kinase epsilon) . These kinases are key regulators in obesity-mediated metabolic diseases, and their inhibition has been shown to promote weight loss and improve insulin sensitivity in preclinical models, making this compound series a valuable tool for investigating new therapeutic pathways for type 2 diabetes and related conditions . Beyond its biomedical applications, the chromeno[2,3-b]pyridine structure is also explored in materials science. Derivatives of this core have been synthesized and studied for their optical and electronic properties, showing potential for application in thin-film optoelectronic devices and as active layers in photodiode applications . The compound is supplied for research purposes. It is intended for use in laboratory settings only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8-10(15(18)19-2)7-11-13(17)9-5-3-4-6-12(9)20-14(11)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZVZPLJICGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331340
Record name methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338417-42-8
Record name methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the chromeno-pyridine core. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H11NO4
  • Molecular Weight : 255.24 g/mol
  • CAS Number : 68302-44-3

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, often utilizing starting materials such as methyl acetoacetate and ammonium acetate. Recent studies have shown that these compounds can be synthesized efficiently through microwave-assisted techniques or traditional reflux methods, yielding moderate to high purity levels.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several derivatives of chromeno[2,3-b]pyridines have demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Neuroprotective Effects : This compound has shown potential in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. For instance, derivatives have been reported with IC50 values significantly lower than standard drugs like rivastigmine, indicating potent activity against these enzymes .
  • Antioxidant Properties : The antioxidant capacity of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine derivatives has been evaluated using various assays (e.g., DPPH radical scavenging). Some compounds exhibited strong radical scavenging activity, correlating with their structural features.
  • Cytotoxicity : In vitro studies using cancer cell lines (e.g., HeLa and A375) have shown that certain derivatives induce cytotoxic effects at nanomolar concentrations. The mechanism appears to involve apoptosis and cell cycle arrest.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a specific derivative of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine against Aβ1–42-induced toxicity in SH-SY5Y neuroblastoma cells. The derivative improved cell viability and reduced oxidative stress markers significantly compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of chromeno[2,3-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

Biological ActivityIC50/EffectivenessReference
AChE InhibitionIC50 = 0.08 µM
BuChE InhibitionIC50 = 0.14 µM
Antimicrobial ActivityMIC = 0.5 µg/mL
Cytotoxicity (HeLa Cells)IC50 = 0.36 µM
Antioxidant ActivitySignificant Scavenging

Q & A

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer: Implement:
  • Standardized synthesis protocols (fixed reaction time/temperature).
  • Blinded testing across multiple labs.
  • Positive/negative controls in each assay plate (e.g., doxorubicin for cytotoxicity).
    Statistical analysis (ANOVA with post-hoc tests) identifies outliers. Preclinical studies should use ≥3 independent batches .

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